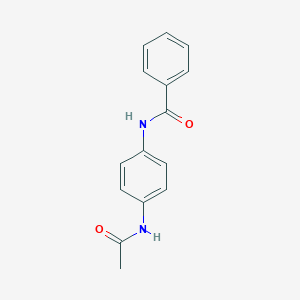

N-(4-acetamidophenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O2 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

N-(4-acetamidophenyl)benzamide |

InChI |

InChI=1S/C15H14N2O2/c1-11(18)16-13-7-9-14(10-8-13)17-15(19)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18)(H,17,19) |

InChI Key |

NJZUQKMDMYEINP-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for N 4 Acetamidophenyl Benzamide and Its Analogues

Direct Amide Bond Formation Approaches

Direct formation of the amide bond is a cornerstone of organic synthesis. For N-(4-acetamidophenyl)benzamide, this involves creating a linkage between a benzoic acid derivative and a 4-aminoacetanilide derivative. This can be accomplished using several activation strategies.

A classic and robust method for forming amide bonds is the reaction between an acyl halide and an amine. In the context of this compound, this typically involves the reaction of benzoyl chloride with 4-aminoacetanilide (N-(4-aminophenyl)acetamide). The reaction is often performed in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521) (the Schotten-Baumann reaction), to neutralize the hydrochloric acid byproduct and maintain the nucleophilicity of the amine. libretexts.org

The general mechanism involves the nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and deprotonation to yield the stable amide. libretexts.org This method is widely applicable for synthesizing various substituted benzamides.

Table 1: Representative Acyl Halide Coupling Reaction

| Reactant 1 | Reactant 2 | Reagent/Base | Typical Solvent | Product |

|---|---|---|---|---|

| Benzoyl Chloride | 4-Aminoacetanilide | Pyridine or NaOH | Dichloromethane, Toluene, or Biphasic (H₂O/DCM) | This compound |

Carbodiimides are a class of highly effective coupling reagents used to facilitate the formation of amide bonds directly from carboxylic acids and amines, avoiding the need to first synthesize an acyl halide. wikipedia.org Common carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the latter often used as a hydrochloride salt (EDC·HCl) due to its water solubility, which simplifies purification. wikipedia.orgpeptide.com

The reaction mechanism involves the activation of the carboxylic acid (benzoic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (4-aminoacetanilide). wikipedia.org To improve reaction efficiency and minimize side reactions, such as the formation of a stable N-acylurea byproduct or racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP) are often included. peptide.comnih.gov The HOBt ester formed in situ is less reactive than the O-acylisourea but more selective, leading to cleaner reactions and higher yields. nih.gov

Table 2: Carbodiimide-Mediated Coupling Reaction

| Carboxylic Acid | Amine | Coupling Agent | Additive | Typical Solvent |

|---|---|---|---|---|

| Benzoic Acid | 4-Aminoacetanilide | EDC·HCl or DCC | HOBt, DMAP | DMF, Dichloromethane |

| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC·HCl | HOBt, DMAP | Acetonitrile nih.gov |

Precursor-Based Synthetic Routes

Alternative synthetic strategies involve the use of precursors that already contain a key part of the final molecular structure. These methods focus on modifying existing functional groups to build the target molecule or its analogues.

N-(4'-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, serves as a readily available precursor for a range of derivatives. openaccessjournals.comopenaccessjournals.com While the target this compound cannot be synthesized directly from paracetamol's amide group, the phenolic hydroxyl group is a prime site for modification to create structural analogues.

A key reaction is the esterification of the hydroxyl group. For instance, N-(4'-hydroxyphenyl)acetamide can be reacted with acyl halides, such as 5-p-toluyl-1'-methylpyrol-acetic acid chloride, in the presence of a base like pyridine to yield the corresponding ester. google.com This process highlights how the N-acetylated aminophenol structure can be incorporated into larger molecules through its hydroxyl functionality. google.com This approach is extensively used in the development of prodrugs of paracetamol to modify its physicochemical properties. nih.gov

The precursor 4-acetamidobenzenesulphonyl chloride is a valuable building block for synthesizing a wide array of sulfonamide and sulfonate ester analogues that incorporate the 4-acetamidophenyl moiety. wisc.eduprepchem.com This electrophilic reagent readily reacts with nucleophiles such as primary or secondary amines and alcohols.

For example, reacting 4-acetamidobenzenesulphonyl chloride with various substituted 2-aminothiophene derivatives in pyridine results in the formation of the corresponding 2-(4-acetamidobenzene sulphonylamide)-thiophene derivatives. globalresearchonline.net Similarly, it can react with hydroxyl groups, such as the one in 2,6-diaminopyrimidin-4-ol, to form sulfonate esters like 2,6-diaminopyrimidin-4-yl 4-acetamidobenzenesulfonate. samipubco.com These reactions demonstrate a versatile method for integrating the 4-acetamidophenylsulfonyl group into diverse molecular scaffolds.

Table 3: Examples of Derivatization from 4-acetamidobenzenesulphonyl chloride

| Nucleophilic Reactant | Reaction Conditions | Product | Reference |

|---|---|---|---|

| 2-Amino-3-carbethoxy-4,5-dimethylthiophene | Reflux in pyridine | 2-(4-acetamidobenzene sulphonyl amide)-3-carbethoxy-4,5-dimethylthiophene | globalresearchonline.net |

The N-(4-acetamidophenyl)amide substructure is a feature in numerous larger, more complex molecules investigated in medicinal chemistry and material science. These compounds are synthesized using a variety of methods, often combining the direct amide formation strategies mentioned previously. The goal is to append the 4-acetamidophenyl group to a larger scaffold to modulate biological activity or material properties.

Examples from the scientific literature showcase the versatility of this moiety:

N-[4-(acetylamino)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide : A complex benzamide (B126) derivative where the 4-acetamidophenyl group is attached to a benzamide core that is further substituted. ontosight.ai

3,5-diamino-N-(4-acetamidophenyl)benzamide : This compound features additional amino groups on the benzamide ring, highlighting the potential for further functionalization. molport.com

Bis(4-acetamidophenyl)bis{3,4[4-(8-quinolyloxy methyl carbonyl)phenoxy]} methane : A highly complex and large molecule synthesized for polymer applications, where two 4-acetamidophenyl groups are incorporated into a larger framework. rsc.org

These examples underscore the importance of the 4-acetamidophenyl group as a building block in the design of functional molecules.

Table 4: Examples of Complex Molecules Incorporating the 4-Acetamidophenyl Group

| Compound Name | Molecular Formula | Key Precursors | Reference |

|---|---|---|---|

| N-[4-(acetylamino)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide | C₁₇H₁₉N₃O₄S | 2-[methyl(methylsulfonyl)amino]benzoic acid, N-(4-aminophenyl)acetamide | ontosight.ai |

| 3,5-diamino-N-(4-acetamidophenyl)benzamide | C₁₅H₁₆N₄O₂ | 3,5-diaminobenzoic acid, N-(4-aminophenyl)acetamide | molport.com |

Advanced Synthetic Transformations and Reaction Mechanisms

Modern organic synthesis provides a powerful toolkit for the construction and functionalization of complex molecules like this compound. These advanced methods often employ transition-metal catalysis and novel reaction pathways to achieve high yields and selectivities under mild conditions.

Intramolecular Oxidative C-O Coupling Reactions

Intramolecular oxidative C-O coupling presents a powerful strategy for the synthesis of heterocyclic structures from N-aryl benzamide precursors. In the context of this compound analogues, this transformation can be employed to generate benzoxazole (B165842) derivatives. Research has demonstrated that electron-rich N-phenyl benzamides, including N-(4-acetamidophenyl)benzamides, can undergo this cyclization.

One notable metal-free approach utilizes phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) acting as a catalyst. thieme-connect.com This method facilitates the formation of a C-O bond between the amide oxygen and the ortho-position of the N-phenyl ring, leading to the corresponding benzoxazole in high yields. thieme-connect.com The reaction proceeds through a hypervalent iodine-mediated mechanism, offering an alternative to transition-metal-catalyzed pathways.

Copper-catalyzed intramolecular oxidative C-O coupling of benzanilides has also been reported as an effective method for the synthesis of 2-arylbenzoxazoles. nih.gov This approach highlights the versatility of copper catalysis in facilitating the formation of C-O bonds in such systems.

| Reactant | Reagents | Product | Yield | Reference |

| This compound | PIFA, TMSOTf | 2-Phenyl-6-acetamidobenzoxazole | High | thieme-connect.com |

| Substituted benzanilides | Copper catalyst | 2-Arylbenzoxazoles | - | nih.gov |

Phosphine-Free Aminocarbonylation Approaches

The aminocarbonylation of aryl halides is a cornerstone of amide synthesis. Traditional methods often rely on palladium catalysts supported by phosphine (B1218219) ligands, which can be expensive, air-sensitive, and toxic. Consequently, the development of phosphine-free catalytic systems is a significant advancement in sustainable chemistry.

Phosphine-free palladium-catalyzed aminocarbonylation has been successfully applied to the synthesis of primary amides from aryl and heteroaryl iodides. organic-chemistry.org One such approach employs methoxylamine hydrochloride as an ammonia (B1221849) equivalent, which undergoes sequential carbonylation and demethoxylation under mild conditions. organic-chemistry.org This method, utilizing a PdCl2-NaI catalytic system with DABCO as a base, offers high yields and tolerates a wide range of functional groups. organic-chemistry.org While not explicitly demonstrated for the direct synthesis of this compound, this methodology could be adapted by coupling an appropriate benzoyl precursor with 4-aminoacetanilide under carbon monoxide.

Another phosphine-free system involves the use of a Pd(OAc)2/DBU catalyst for the carbonylative coupling of aryl iodides and amines. researchgate.net This protocol has proven effective for the formation of amide bonds between various aryl iodides and aromatic amines. researchgate.net The development of heterogeneous and recyclable phosphine-free palladium catalysts, such as those immobilized on magnetic nanoparticles, further enhances the green credentials of these reactions. researchgate.net

| Catalytic System | Reactants | Product Type | Key Features | Reference |

| PdCl2-NaI/DABCO | Aryl iodide, Methoxylamine HCl, CO | Primary Amides | Phosphine-free, mild conditions | organic-chemistry.org |

| Pd(OAc)2/DBU | Aryl iodide, Amine, CO | N-Aryl Amides | Phosphine-free | researchgate.net |

| Immobilized Pd(0)-MNPs | Aryl halide, Amine/Alcohol, CO | Amides/Esters | Phosphine-free, recyclable catalyst | researchgate.net |

Oxidative and Reductive Modifications of the Benzamide Core

The benzamide core of this compound offers multiple sites for oxidative and reductive transformations, enabling the synthesis of a diverse array of analogues. These modifications can alter the electronic properties, conformation, and biological activity of the parent molecule.

Oxidative reactions can target the aromatic rings or the amide linkage. For instance, hypervalent iodine reagents have been employed for the oxidative coupling of the two aryl groups in 2-substituted N-phenylbenzamides, leading to complex heterocyclic systems through an unusual rearrangement. nih.gov While this specific transformation involves a rearrangement, it underscores the potential of oxidative conditions to induce profound structural changes.

Reductive modifications are also a valuable tool. The nitro group, if present as a precursor to the acetamido group, is commonly reduced to an amine via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). This amine can then be acylated to yield the final acetamido functionality. The amide bond itself can be reduced under harsh conditions, though this is less common when preserving the benzamide structure is desired. More subtly, functional groups on the benzoyl or N-phenyl rings can be selectively reduced. For example, a ketone substituent could be reduced to a secondary alcohol, introducing a new chiral center and hydrogen bonding capabilities.

Nucleophilic Substitution Reactions involving Aromatic Rings

Nucleophilic aromatic substitution (SNAr) provides a means to introduce a variety of functional groups onto the aromatic rings of this compound and its analogues. wikipedia.orgbyjus.commasterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (commonly a halide). wikipedia.orgbyjus.commasterorganicchemistry.com

In the context of this compound analogues, a precursor such as N-(4-acetamido-2-nitrophenyl)benzamide, bearing a leaving group at the ortho or para position to the nitro group, could undergo nucleophilic attack. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the leaving group, thereby introducing new substituents onto the N-phenyl ring.

The reactivity of the aromatic rings towards nucleophilic substitution is highly dependent on the substituents present. The acetamido group is an activating group for electrophilic aromatic substitution and a deactivating group for nucleophilic aromatic substitution under normal conditions. Therefore, the presence of additional, strongly electron-withdrawing groups is generally necessary to facilitate SNAr reactions.

It is important to distinguish SNAr from transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which also result in the substitution of an aryl halide but proceed through a different, metal-mediated mechanism. The Buchwald-Hartwig reaction is a powerful tool for forming C-N bonds and has been used to synthesize a wide range of N-aryl amides. nih.gov

Purification and Isolation Techniques for this compound Derivatives

The successful synthesis of this compound and its derivatives is contingent upon effective purification and isolation techniques to obtain the target compounds in high purity. The choice of method depends on the physical and chemical properties of the compound, such as its solubility, polarity, and crystallinity, as well as the nature of the impurities present.

Recrystallization is a widely used and effective method for purifying solid compounds. researchgate.net This technique relies on the differential solubility of the desired compound and impurities in a given solvent or solvent system. The crude product is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the more soluble impurities in the mother liquor. researchgate.net The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. For N-aryl benzamides, polar solvents such as ethanol, acetone, acetonitrile, or 1,4-dioxane (B91453) have been found to be effective for recrystallization. researchgate.net The purity of the recrystallized product is often assessed by its melting point and spectroscopic analysis.

Column chromatography is another powerful and versatile purification technique, particularly for separating complex mixtures or when recrystallization is not feasible. patsnap.com This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) as they are passed through a column with a mobile phase (an eluent). patsnap.com The polarity of the eluent is carefully chosen to achieve optimal separation. For this compound derivatives, a common stationary phase is silica gel, and the eluent is often a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate. patsnap.com The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Following purification, the isolated compound is typically dried under vacuum to remove any residual solvent. The identity and purity of the final product are confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

| Technique | Principle | Typical Application for N-Aryl Benzamides | Key Considerations |

| Recrystallization | Differential solubility | Purification of crude solid product | Choice of solvent, cooling rate |

| Column Chromatography | Differential adsorption | Separation of complex mixtures, purification of non-crystalline products | Choice of stationary and mobile phases, fraction collection |

| Thin-Layer Chromatography (TLC) | Differential adsorption | Monitoring reaction progress and column chromatography | Choice of solvent system, visualization method |

Iii. Computational and Theoretical Investigations of N 4 Acetamidophenyl Benzamide Systems

Quantum Chemical Studies and Molecular Orbital Analysis

Quantum chemical calculations offer deep insights into the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to study the geometry, electronic structure, and reactivity of benzamide (B126) derivatives. researchgate.netacs.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. acs.org For molecules similar to N-(4-acetamidophenyl)benzamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d), are employed to optimize the molecular geometry and determine the most stable conformation. ajol.info These calculations provide theoretical data on bond lengths, bond angles, and dihedral angles. The optimized structure represents the molecule at its lowest energy state. researchgate.net Vibrational frequency calculations are also performed to confirm that the optimized geometry corresponds to a true energy minimum and to help in the assignment of experimental infrared and Raman spectra.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The HOMO, which can act as an electron donor, and the LUMO, which can act as an electron acceptor, are crucial for determining molecular reactivity. researchgate.net The energy gap between the HOMO and LUMO (E_g = E_LUMO - E_HOMO) is a key parameter that reflects the chemical activity of a molecule. acs.orgresearchgate.net A smaller energy gap suggests higher reactivity. For similar benzamide structures, the HOMO is often localized on one part of the molecule (e.g., a naphthalene (B1677914) and oxazinone ring system), while the LUMO is concentrated on another (e.g., the naphthalene ring), indicating the sites for electronic transitions and charge transfer. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Naphtho-oxazinone Derivative

| Parameter | Value (eV) | Description |

| EHOMO | -6.3 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.68 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (Eg) | 4.62 | Reflects the chemical reactivity of the molecule |

Data derived from a study on a related naphtho[1,2-e] acs.orgnih.govoxazine-3-one derivative. researchgate.net

To pinpoint the most reactive sites within a molecule, local reactivity descriptors derived from DFT are used. researchgate.net Fukui functions, for example, are employed to identify which atoms are most susceptible to an electrophilic, nucleophilic, or radical attack. pnrjournal.com These descriptors help in understanding and predicting the regioselectivity of chemical reactions. By analyzing these functions, researchers can characterize the reactive nature of different parts of the molecule, providing valuable information for drug design and synthesis. researchgate.netacs.org

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. plos.org This method is extensively used in drug discovery to screen for potential inhibitors and to understand the molecular basis of their activity.

Derivatives of this compound have been investigated as potential inhibitors for a variety of enzymes implicated in different diseases. Molecular docking studies have provided crucial insights into their binding modes and interactions with the active sites of these protein targets.

GABA Receptors: Molecular docking of benzamide-related compounds with γ-aminobutyric acid (GABA) receptors has been performed to explore their potential as insecticidal or therapeutic agents. acs.orgbrieflands.com These studies show that interactions are often driven by hydrogen bonds and hydrophobic effects within the binding pocket of the receptor. acs.org For example, docking simulations of a derivative into the GABAA receptor revealed hydrogen bonds involving the ligand's oxygen atoms, with the compound occupying the same region as the known modulator Diazepam (DZP). uece.br

Cyclooxygenase-2 (COX-2): Benzamide derivatives have been designed and evaluated as selective COX-2 inhibitors for anti-inflammatory applications. nih.gov Docking studies have shown that these compounds can fit into the active site of human COX-2. The acetamide (B32628) moiety of related inhibitor structures has been observed to form hydrogen bonds with key amino acid residues such as Ser353 and Trp387, which is a strong indicator of a favorable interaction. archivepp.com

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): PfDHODH is a validated target for antimalarial drugs. researchgate.net Molecular docking has been used to study benzamide derivatives as potential inhibitors of this enzyme. researchgate.netnih.gov These studies have identified key interactions, such as hydrogen bonding with residues like HIS185, that contribute to the stability of the ligand-protein complex. researchgate.net The binding energy, calculated from docking simulations, helps to rank potential inhibitors, with lower binding energies suggesting a stronger interaction. chula.ac.th

Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1): Both AChE and BACE1 are key targets in the development of treatments for Alzheimer's disease. nih.govmdpi.com Benzamide derivatives have been synthesized and tested as dual inhibitors of these enzymes. nih.govnih.gov Molecular docking simulations predict the binding affinities and interaction patterns of these compounds. For example, certain N,N'-(1,4-phenylene)bis(benzamide) derivatives showed high affinity for both AChE and BACE1, with docking scores (binding affinities) as low as -11.2 kcal/mol for AChE. nih.gov

Sirtuin 2 (SIRT2): SIRT2 is a histone deacetylase involved in various cellular processes, making it a target for cancer and neurodegenerative diseases. plos.orgmdpi.com Compounds containing the N-(4-acetamidophenyl) moiety have been investigated as SIRT2 inhibitors. mdpi.comnih.gov Docking simulations help to visualize the spatial orientation of these inhibitors within the SIRT2 binding pocket and identify crucial protein-ligand interactions that determine their inhibitory potency. mdpi.comnih.gov

Table 2: Summary of Molecular Docking Findings for Benzamide Derivatives with Various Enzyme Targets

| Enzyme Target | Key Findings | Interacting Residues | Binding Affinity / IC50 | Reference(s) |

| GABA Receptor | Hydrogen bonds and hydrophobic effects are key for binding. | - | - | acs.org |

| COX-2 | Acetamide moiety forms hydrogen bonds in the active site. | Ser353, Trp387 | IC50 values in the range of 0.06-0.71 μM for potent derivatives. | nih.govarchivepp.com |

| PfDHODH | Hydrogen bonding contributes to the stability of the complex. | HIS185, Arg265 | Docking energy of -4.82 Kcal/mol for one derivative. | researchgate.netchula.ac.th |

| AChE | Derivatives show high affinity and potential dual inhibition with BACE1. | - | Binding affinity up to -11.2 kcal/mol; IC50 as low as 0.056 µM. | nih.gov |

| BACE1 | Derivatives identified as promising inhibitors for Alzheimer's disease. | - | IC50 as low as 9.01 µM. | nih.govmdpi.com |

| SIRT2 | Docking reveals spatial orientation in the binding pocket. | - | IC50 as low as 0.087 µM for a lead compound. | mdpi.comnih.gov |

Analysis of Hydrogen Bonding Networks in Binding Pockets

Hydrogen bonds are highly directional and crucial for the specificity of protein-ligand interactions. numberanalytics.com The this compound molecule possesses two hydrogen bond donor groups (the N-H of the benzamide and the N-H of the acetamido group) and two hydrogen bond acceptor groups (the carbonyl oxygens of both amide functions). These features enable it to form a network of hydrogen bonds within a target's binding pocket.

Computational analyses of related aryl amides have demonstrated that N—H⋯O hydrogen bonding is a critical component of their crystal structures and binding modes. nih.gov The orientation of the molecule within a binding site is often optimized to maximize these favorable hydrogen bonding interactions. nih.gov For instance, in related aminophenyl benzamide derivatives studied as Histone Deacetylase (HDAC) inhibitors, hydrogen bond donating groups were found to contribute positively to their inhibitory potency. nih.gov The analysis of protein-ligand complex databases reveals that a very small fraction of potential hydrogen bond donors and acceptors in ligands are not engaged in hydrogen bonding within the binding site, underscoring the importance of this interaction. core.ac.uk

The potential hydrogen bonding interactions for this compound are summarized below:

| Functional Group in this compound | Role | Potential Binding Pocket Partner |

| Benzamide N-H | Donor | Carbonyl oxygen, hydroxyl, carboxylate |

| Benzamide C=O | Acceptor | Amide N-H, hydroxyl, amine |

| Acetamido N-H | Donor | Carbonyl oxygen, hydroxyl, carboxylate |

| Acetamido C=O | Acceptor | Amide N-H, hydroxyl, amine |

Hydrophobic Interactions in Molecular Recognition

Hydrophobic interactions, driven by the tendency of nonpolar surfaces to associate in an aqueous environment, are a major contributor to binding affinity. numberanalytics.comlibretexts.org The this compound structure contains two phenyl rings which provide significant nonpolar surface area for engaging in hydrophobic interactions within a receptor's binding site.

These interactions are crucial for the proper folding of proteins and for ligand binding, as they reduce the unfavorable interaction between nonpolar moieties and water. libretexts.org In computational studies of aminophenyl benzamide derivatives, hydrophobic character was identified as a critical factor for their biological activity. nih.govresearchgate.net The inclusion of hydrophobic substituents was suggested to enhance inhibitory potency, indicating that interactions involving the aryl rings are key to molecular recognition. nih.gov These interactions can include stacking (π-π interactions) or packing against hydrophobic amino acid residues such as valine, leucine, isoleucine, and phenylalanine in the binding pocket.

Prediction of Binding Affinities (∆G values)

Predicting the binding affinity (expressed as the Gibbs free energy of binding, ∆G) is a primary goal of computational drug design. nih.gov Methods like Free Energy Perturbation (FEP) are physics-based approaches that can provide accurate predictions of the relative binding affinities between similar ligands. chemrxiv.org

While specific experimental or predicted ∆G values for this compound are not detailed in the surveyed literature, studies on diverse ligand-protein systems demonstrate the capabilities of these predictive methods. For example, recent FEP+ studies have achieved a combined average pairwise root-mean-square-error (RMSE) of 1.39 kcal/mol, which is within one log unit of experimentally measured values. chemrxiv.org The accuracy of these predictions relies on factors such as the quality of the force fields and proper sampling of conformational changes upon binding. arxiv.org The prediction process involves calculating the free energy change as the ligand moves from a solvated state to a protein-bound state.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational methodology that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. imist.madergipark.org.tr This approach is used to predict the activity of new compounds and to understand which molecular properties are essential for efficacy. mdpi.com

Three-Dimensional QSAR (3D-QSAR) for Predictive Activity

3D-QSAR methods analyze the steric and electrostatic fields of a set of molecules to explain and predict their biological activities. researchgate.net For a series of 48 aminophenyl benzamide derivatives, which are structurally related to this compound, a robust 3D-QSAR model was developed to predict their activity as HDAC inhibitors. nih.govresearchgate.net

This study generated a five-point pharmacophore model featuring two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov The resulting atom-based 3D-QSAR model demonstrated excellent statistical quality and predictive power, suggesting its utility for designing new compounds with improved potency. nih.govresearchgate.net

The statistical significance of the developed 3D-QSAR model for aminophenyl benzamide derivatives is summarized below.

| Statistical Parameter | Value | Significance |

| Correlation Coefficient (r²) | 0.99 | Indicates an excellent fit of the model to the training data. researchgate.net |

| Cross-validated Correlation Coefficient (q²) | 0.85 | Demonstrates good predictive power and robustness of the model. researchgate.net |

| Fisher Ratio (F) | 631.80 | Shows high statistical significance of the correlation. researchgate.net |

Correlation of Molecular Descriptors with Biological Efficacy

QSAR models establish a quantitative link between molecular descriptors and biological activity. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its hydrophobic, electronic, or steric properties. dergipark.org.tr

In the QSAR analysis of aminophenyl benzamide derivatives, specific molecular properties were found to correlate directly with HDAC inhibitory activity. nih.gov The findings provide clear guidelines for modifying the benzamide scaffold to enhance biological efficacy.

The correlation between key molecular properties and the biological efficacy of these related benzamides is detailed in the following table.

| Molecular Descriptor/Property | Influence on Biological Efficacy | Rationale |

| Hydrophobic Character | Positive Correlation | Hydrophobic substituents enhance binding, likely through interactions within the hydrophobic regions of the enzyme's binding pocket. nih.gov |

| Hydrogen Bond Donating Groups | Positive Correlation | The presence of groups capable of donating hydrogen bonds contributes favorably to inhibitory potency, indicating key interactions with the target. nih.gov |

| Electron Withdrawing Groups | Negative Correlation | The inclusion of electron-withdrawing features was found to have a negative impact on the inhibitory potency of the compounds. nih.gov |

These findings suggest that for this compound, its two aryl rings (contributing to hydrophobicity) and two amide N-H groups (hydrogen bond donors) are features that would be expected to positively influence its biological efficacy within a similar context.

Iv. Structure Activity Relationship Sar Studies of N 4 Acetamidophenyl Benzamide and Its Analogues

Impact of N-Substituent Modifications on Biological Activity

Modifications to the N-substituent portion of the benzamide (B126) scaffold, which includes the acetamidophenyl group and any appended structures, have a profound impact on biological activity. The nature, size, and substitution pattern of this group can dictate the molecule's interaction with its biological target.

Research into benzamide and picolinamide (B142947) derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors has shown that the substitution position of a dimethylamine (B145610) side chain significantly influences both inhibitory activity and selectivity. nih.govresearchgate.net A study synthesizing a series of these derivatives found that compounds with a para-substituted dimethylamine side chain exhibited more potent inhibition and higher selectivity for AChE compared to those with meta- or ortho-substituted chains. nih.govresearchgate.net

In the context of antiplasmodial activity, studies on 2-phenoxybenzamides revealed the importance of bulky, non-polar substituents on a terminal piperazinyl nitrogen. mdpi.com Analogues featuring an N-pivaloyl group showed sub-micromolar antiplasmodial activity and high selectivity indices, suggesting that large, lipophilic groups in this position are beneficial. mdpi.com Conversely, replacing the piperazinyl substituent with a simple hydrogen atom, an amino group, or a Boc-protected amino group led to a marked decrease in activity. mdpi.com

Further studies on N-substituted benzamide derivatives as potential antitumor agents have indicated that the presence of a 2-substituent on a phenyl ring in the R group is critical for anti-proliferative activity. nih.gov SAR analyses of other analogues against leukemia cell lines also demonstrated the importance of the N-substituent; replacing an N-benzyl group with N-phenethyl or N-(2-furylmethyl) resulted in a loss of activity. nih.gov

Table 1: Impact of N-Substituent Modifications on Biological Activity

| Series/Compound Class | Modification | Biological Effect | Source(s) |

|---|---|---|---|

| Benzamide/Picolinamide Derivatives | Position of dimethylamine side chain | Para-substitution favored potent and selective AChE inhibition over meta- or ortho- | nih.govresearchgate.net |

| 2-Phenoxybenzamide Analogues | Bulky, non-polar N-pivaloyl group on piperazine (B1678402) | Sub-micromolar antiplasmodial activity and high selectivity | mdpi.com |

| 2-Phenoxybenzamide Analogues | Replacement of piperazine with H, NH₂, or N-Boc-amino | Significant decrease in antiplasmodial activity | mdpi.com |

| N-benzylacetamide Analogues | Replacement of N-benzyl with N-phenethyl or N-(2-furylmethyl) | Loss of cytotoxic activity against leukemia cell lines | nih.gov |

Influence of Benzamide Core Substitutions on Target Engagement

Substitutions on the central benzamide phenyl ring are a critical determinant of a compound's affinity and engagement with its biological target. The position, number, and electronic nature of these substituents can fine-tune the molecule's orientation and binding interactions within an active site.

In a series of benzamides designed as Mycobacterium tuberculosis QcrB inhibitors, substitutions at the C-5 position of the benzamide core were explored. acs.org It was found that smaller, electron-rich functional groups, such as a methyl group, were more potent than larger aromatic rings or electron-withdrawing groups like fluorine. acs.org The methyl-substituted analogue (4b) was more active against M. tuberculosis than the bromo-substituted version (4a). acs.org

For a series of 4-aroylaminophenyl-N-benzylacetamides tested against cancer cell lines, substitution on the benzamide ring was shown to modulate cytotoxic activity. nih.gov The unsubstituted benzamide (4c) was less potent than its halogenated analogues. Specifically, the meta-chloro analogue (4e) was tenfold more potent against the MV4-11 leukemia cell line than the unsubstituted compound. nih.gov This highlights that even subtle changes to the benzamide core can significantly influence target engagement and cellular potency.

Similarly, investigations into 2-phenoxybenzamides as antiplasmodial agents showed that modifying the benzamide core was crucial. Replacing a 4-fluorophenoxy substituent with a 4-phenoxy or a 4-acetamidophenoxy group decreased activity, although the compounds remained potent. mdpi.com However, complete removal of the aryloxy substituent (replacement with a hydrogen atom) led to only moderate activity, indicating that an aryloxy substituent on the benzamide core is favorable for antiplasmodial action in this series. mdpi.com

Table 2: Influence of Benzamide Core Substitutions on Biological Activity

| Compound Series | Core Substitution | Biological Activity/Target | Finding | Source(s) |

|---|---|---|---|---|

| Benzamide Analogues | C-5 Methyl vs. C-5 Bromo | M. tuberculosis | The methyl group conferred higher activity (IC₉₀ = 0.62 μM) compared to bromine (IC₉₀ = 5.5 μM). | acs.org |

| 4-Aroylaminophenyl-N-benzylacetamides | meta-Chloro vs. Unsubstituted | Leukemia Cell Lines (MV4-11) | The meta-chloro analogue (4e) was 10-fold more potent than the unsubstituted compound (4c). | nih.gov |

| 2-Phenoxybenzamides | 4-Fluorophenoxy vs. Hydrogen | Plasmodium falciparum | Removal of the aryloxy substituent significantly reduced antiplasmodial activity. | mdpi.com |

Role of Functional Groups as Bioisosteres (e.g., Tetrazole Ring)

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is exchanged for another with similar physicochemical properties to improve potency, selectivity, or metabolic stability. The tetrazole ring is a classic bioisostere of the carboxylic acid group and has been successfully incorporated into benzamide analogues. researchgate.net The tetrazole group's similarity in size and acidity to a carboxylic acid allows it to participate in similar hydrogen-bonding interactions, but it is generally more metabolically stable. researchgate.net Its use can enhance bioavailability and lipophilicity compared to the corresponding carboxylate. researchgate.net

Studies have demonstrated the successful application of this principle. In one case, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of N-(5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity. nih.gov The resulting compound, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide (3d), inhibited the growth of leukemia K-562 cells with an IC₅₀ of 56.4 nM. nih.gov Other heterocycles, such as 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole, have also been explored as lipophilic bioisosteres for the tetrazole ring in angiotensin II receptor antagonists. acs.org

The amide bond itself is often a target for bioisosteric replacement to improve metabolic stability. nih.gov A study on benzamide analogues with nematicidal activity evaluated eight different amide replacements. mdpi.com The results showed that thioamide and selenoamide were highly effective replacements, retaining or even improving activity against C. elegans, while N-alkylamides and sulfonamides showed no significant activity. mdpi.com This demonstrates that while the core geometry and hydrogen-bonding capability of the amide are important, certain bioisosteric modifications are well-tolerated and can even be advantageous.

Table 3: Activity of Amide Bioisosteres in a Benzamide Scaffold Against C. elegans

| Entry | Compound/Bioisostere | Motility Reduction (%) | Source(s) |

|---|---|---|---|

| 1 | Thioamide (3) | 92% | mdpi.com |

| 2 | Selenoamide (4) | 100% | mdpi.com |

| 3 | N-alkylamide (5a-c) | No significant activity | mdpi.com |

| 4 | N-methylthioamide (6) | 59% | mdpi.com |

| 5 | Urea (7) | 47% | mdpi.com |

| 6 | Sulphonamide (8) | No significant activity | mdpi.com |

Effects of Electron-Withdrawing and Electron-Donating Groups on Activity

The electronic properties of substituents on the aromatic rings of benzamide analogues play a crucial role in their biological activity. Electron-withdrawing groups (EWGs), such as halogens (F, Cl), nitro (NO₂), or acetyl (COCH₃) groups, reduce electron density in the aromatic ring. studypug.com In contrast, electron-donating groups (EDGs), such as alkoxy (e.g., methoxy (B1213986), -OCH₃) or alkyl (e.g., methyl, -CH₃) groups, increase electron density. studypug.com The balance of these effects can influence a molecule's binding affinity, reactivity, and pharmacokinetic properties.

In a study of benzamide-isoquinoline derivatives, the introduction of an EDG or EWG at the para-position of the benzamide phenyl ring had a dramatic effect on selectivity for sigma receptors. nih.gov An electron-donating methoxy group at this position significantly improved selectivity for the σ2 receptor over the σ1 receptor, whereas an electron-withdrawing nitro group decreased σ2 affinity and selectivity. nih.gov

Conversely, in some series, EWGs have been found to be beneficial. For certain N-substituted benzamide derivatives with anti-proliferative activity, the presence of an EWG like a chlorine atom on the benzamide ring was associated with increased cytotoxicity against cancer cell lines. nih.gov However, in a different series of antitumor agents, a chlorine atom or nitro-group on the N-substituent's phenyl ring was found to largely decrease anti-proliferative activity, demonstrating that the effect is highly context-dependent. nih.gov

For benzamides targeting Mycobacterium tuberculosis, SAR analysis indicated that electron-rich (donating) smaller substitutions at the C-5 position of the benzamide core were most active, while EWGs like fluorine were less tolerated at that position. acs.org In another example, SAR analysis of pyrimidine (B1678525) scaffold benzamides suggested that substituting with an EDG reduced anti-inflammatory activity. researchgate.net These varied findings underscore that there is no universal rule; the optimal electronic nature of a substituent depends on the specific biological target and the binding mode of the compound series.

Table 4: Influence of Electronic Effects of Substituents on Biological Activity

| Compound Series | Substituent Type | Observation | Source(s) |

|---|---|---|---|

| Benzamide-isoquinolines | Electron-Donating (p-methoxy) | Increased σ2 receptor affinity and selectivity. | nih.gov |

| Benzamide-isoquinolines | Electron-Withdrawing (p-nitro) | Decreased σ2 receptor affinity and selectivity. | nih.gov |

| Antitubercular Benzamides | Electron-Donating (C-5 methyl) | More potent activity. | acs.org |

| Antitubercular Benzamides | Electron-Withdrawing (C-5 fluorine) | Less tolerated and less potent. | acs.org |

| Antitumor N-benzylacetamides | Electron-Withdrawing (m-chloro) | Increased cytotoxicity against leukemia cell lines. | nih.gov |

| Anti-inflammatory Pyrimidines | Electron-Donating Group | Reduced anti-inflammatory activity. | researchgate.net |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecificity, interacting differently with different stereoisomers of a drug molecule. A comprehensive stereochemical SAR study involves synthesizing and evaluating all possible stereoisomers of a lead compound to understand the optimal 3D conformation for target binding.

A systematic study of the stereoisomers of Tetrahydrolipstatin (THL), a potent inhibitor of porcine pancreatic lipase, provides a clear example of this principle. nih.gov THL has multiple stereocenters, and by systematically inverting them, researchers were able to probe the structural requirements of the enzyme's active site. nih.gov

The natural product, THL (1), was found to be the most potent inhibitor with an IC₅₀ value of 4.0 nM. nih.gov Its enantiomer, (ent)-1, was significantly less active, with an IC₅₀ of 77 nM, demonstrating a clear chiral preference by the enzyme. nih.gov Other diastereomers showed a wide range of activities. The isomer with inverted stereocenters at the 2, 3, and 2' positions was the least active, with an IC₅₀ of 930 nM. nih.gov However, some other diastereomers retained very significant inhibitory activity, with IC₅₀ values ranging from 8.0 to 20 nM. nih.gov These findings highlight that while a specific stereoconfiguration is optimal, the enzyme can accommodate other arrangements to varying degrees, providing valuable information for the design of future inhibitors. nih.gov Such S-SAR studies are essential for understanding the precise molecular interactions that govern potency and selectivity.

Table 5: Stereochemical-SAR (S-SAR) of Tetrahydrolipstatin (THL) and its Isomers as Lipase Inhibitors

| Compound/Isomer | Stereochemistry | IC₅₀ (nM) | Source(s) |

|---|---|---|---|

| THL (1) | Natural configuration | 4.0 | nih.gov |

| ent-THL (ent-1) | Enantiomer of THL | 77 | nih.gov |

| Isomer 2 | Diastereomer | 8.0 | nih.gov |

| ent-Isomer 2 | Diastereomer | 20 | nih.gov |

| Isomer 3 | Diastereomer | 15 | nih.gov |

| Isomer 4 | Diastereomer | 12 | nih.gov |

| ent-Isomer 4 | Diastereomer | 11 | nih.gov |

| 2,3,2'-epi-ent-THL | Diastereomer | 930 | nih.gov |

Vi. Advanced Spectroscopic and Structural Characterization of N 4 Acetamidophenyl Benzamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide distinct insights into the chemical environment of the hydrogen and carbon atoms, respectively, within N-(4-acetamidophenyl)benzamide.

¹H NMR: The ¹H NMR spectrum of this compound and its analogs reveals characteristic signals for the aromatic and amide protons. For instance, in related benzamide (B126) structures, the aromatic protons typically appear as multiplets in the range of δ 7.0-8.5 ppm. redalyc.org The amide (N-H) protons are often observed as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The acetyl methyl protons (CH₃) of the acetamido group give rise to a sharp singlet, usually around δ 2.1-2.2 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the amide and acetamido groups are typically found in the downfield region, around δ 165-175 ppm. redalyc.org The aromatic carbons show a series of signals between δ 110-150 ppm, with the exact shifts depending on the substitution pattern. The methyl carbon of the acetyl group appears in the upfield region, typically around δ 24 ppm.

Interactive Data Table: Representative NMR Data for Benzamide and Acetamide (B32628) Moieties

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |

| ¹H | Amide (N-H) | 8.0 - 10.5 (variable) |

| ¹H | Acetyl (CH₃) | ~2.1 - 2.2 |

| ¹³C | Carbonyl (C=O) | 165 - 175 |

| ¹³C | Aromatic (Ar-C) | 110 - 150 |

| ¹³C | Methyl (CH₃) | ~24 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and specific experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying characteristic functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound displays several key absorption bands. The N-H stretching vibrations of the two amide groups are expected to appear in the region of 3100-3400 cm⁻¹. pg.edu.pl The C=O stretching vibrations (Amide I band) are strong and typically observed between 1630 and 1680 cm⁻¹. pg.edu.pl The N-H bending vibration (Amide II band) is found around 1520-1580 cm⁻¹. Other significant bands include C-N stretching and aromatic C=C stretching vibrations. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. Aromatic ring vibrations are often strong in Raman spectra. horiba.com The technique can be used to study the crystalline structure and polymorphism of the compound. horiba.com

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | Amide | 3100 - 3400 |

| C=O stretch (Amide I) | Amide | 1630 - 1680 |

| N-H bend (Amide II) | Amide | 1520 - 1580 |

| C-N stretch | Amide | 1200 - 1400 |

| C=C stretch | Aromatic | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern in the mass spectrum provides valuable structural clues. Common fragmentation pathways for amides involve cleavage of the amide bond. For instance, benzamides often show a prominent fragment ion corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z 105. researchgate.net Another characteristic fragmentation for acetanilides is the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion. The fragmentation of N-benzylacetamide, an analogue, shows similarities to that of acetanilide. sci-hub.se

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. measurlabs.com This analysis is crucial for confirming the empirical formula of a newly synthesized compound like this compound. measurlabs.com The experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed molecular formula (C₁₅H₁₄N₂O₂). A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition. elementar.com

Vii. Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Gaps

N-(4-acetamidophenyl)benzamide, also identified by its ChEMBL ID CHEMBL458499, is a compound whose basic chemical properties and structure are documented in chemical databases. ontosight.ai Its molecular formula is C15H14N2O2. ontosight.ai

The primary academic contribution regarding this specific compound is its inclusion in screening libraries and databases, which suggests it has been synthesized and is available for biological testing. Records indicate that this compound has been subjected to a number of assays to assess its potential inhibitory activity against various biological targets. ontosight.ai However, the detailed results of these screenings, including specific targets and the extent of any activity, are not widely published in peer-reviewed literature. This lack of detailed public data represents a significant research gap . While its existence is known, its biological activity profile, including efficacy and potential toxicity, remains largely uncharacterized in the public domain. ontosight.ai

The broader family of benzamides has been extensively studied for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainanobioletters.com This highlights the potential of the benzamide (B126) scaffold, but specific, in-depth research on this compound itself is conspicuously absent from the current body of scientific literature.

Prospective Avenues for Rational Design of this compound Analogues

The rational design of analogues of this compound can be guided by structure-activity relationship (SAR) studies of similar compounds. The core structure presents multiple sites for modification to explore and optimize potential biological activities.

Key areas for analogue design include:

Substitution on the Benzoyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the terminal phenyl ring could significantly influence binding affinities to biological targets.

Modification of the Acetamido Group: Altering the acetyl group could impact the compound's solubility, metabolic stability, and hydrogen bonding capacity.

Scaffold Hopping: Replacing the core benzamide structure with bioisosteres could lead to novel chemical entities with improved properties.

For instance, research on N-(4-acetamidophenyl)-indomethacin amide, a potent and selective COX-2 inhibitor, demonstrates that attaching a more complex moiety to the acetamidophenyl nitrogen can yield highly active and selective compounds. caymanchem.com Similarly, studies on other benzamide derivatives have shown that the introduction of different functional groups can lead to potent antagonists for targets like the Smoothened receptor, which is implicated in cancer. nih.gov These examples provide a strong rationale for the systematic exploration of this compound's chemical space to develop new therapeutic candidates.

Emerging Research Directions in Target-Specific Modulators

Given the diverse biological activities of benzamide derivatives, future research could focus on evaluating this compound and its analogues against a range of specific molecular targets. Emerging research on structurally related compounds suggests several promising directions:

Anticancer Agents: Benzamide derivatives have shown promise as anticancer agents. smolecule.com For example, some have been investigated as inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer. nih.gov Screening this compound and its analogues against a panel of cancer cell lines and specific cancer-related enzymes could uncover novel antineoplastic agents.

Antimicrobial Agents: The benzamide scaffold is present in a number of compounds with demonstrated antibacterial and antifungal activity. nanobioletters.com Future studies could therefore investigate the potential of this compound derivatives as a new class of antimicrobial agents, which is of critical importance in the face of growing antibiotic resistance.

Enzyme Inhibitors: The structural features of this compound make it a candidate for targeting various enzymes. For example, derivatives of N-sulfonyl aromatic amides have been synthesized and shown to possess fungicidal activity. cjsc.ac.cn Exploring its inhibitory potential against enzymes such as kinases, proteases, or metabolic enzymes could lead to the discovery of novel modulators for a variety of diseases. For instance, sulfamoyl benzamide derivatives have been identified as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in conditions like thrombosis, diabetes, and cancer. rsc.org

Potential for Development of Novel Research Tools and Probes

Beyond its potential as a therapeutic lead, this compound and its derivatives could be developed into valuable research tools and chemical probes. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway.

The development of a labeled version of this compound, for instance with a fluorescent tag or a biotin (B1667282) handle, could facilitate the identification of its biological targets through techniques like affinity chromatography or fluorescence microscopy. Structurally related compounds, such as N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide, have been suggested for use as chemical probes in biological studies to help elucidate the mechanisms of various cellular processes. smolecule.com

If this compound is found to have a specific and potent interaction with a particular target, it could serve as a starting point for the development of highly selective probes. These probes would be instrumental in studying the function of the target protein in both healthy and diseased states, thereby advancing our understanding of fundamental biology and disease pathology.

Q & A

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding affinities to targets like PARP-1, leveraging crystallographic data from related inhibitors .

- QSAR Models : Use descriptors (e.g., logP, polar surface area) to correlate structural features with observed activities (e.g., antioxidant or anticancer properties) .

- DFT Calculations : HOMO-LUMO gaps and electrostatic potential maps predict reactivity and interaction sites .

How can researchers design SAR studies for this compound analogs targeting specific enzymes?

Advanced Research Question

- Scaffold Modification : Introduce substituents (e.g., nitro, fluoro, or trifluoromethyl groups) at the phenyl ring to modulate electronic effects and steric bulk .

- Bioisosteric Replacement : Replace the acetamide group with sulfonamide or thiourea to enhance hydrogen bonding .

- Enzymatic Assays : Measure IC values against purified targets (e.g., PARP-1) under standardized conditions (pH 7.4, 37°C) .

What strategies mitigate batch-to-batch variability in this compound synthesis?

Basic Research Question

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time.

- Design of Experiments (DoE) : Response surface methodology identifies critical factors (e.g., reagent stoichiometry, mixing rate) affecting reproducibility .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify degradation pathways (e.g., hydrolysis of the amide bond) .

How can researchers resolve conflicting bioactivity data for this compound across different cell lines?

Advanced Research Question

- Mechanistic Profiling : Perform transcriptomics or proteomics to identify differential pathway activation (e.g., apoptosis vs. autophagy) .

- Cytotoxicity Controls : Normalize activity data to cell viability assays (MTT/XTT) to exclude nonspecific effects .

- Solubility Optimization : Use DMSO/carrier systems to ensure consistent compound delivery, as precipitation can skew dose-response curves .

What crystallographic software tools are recommended for analyzing this compound single-crystal data?

Advanced Research Question

- SHELX Suite : SHELXL refines structures against high-resolution data, while SHELXE assists in experimental phasing .

- WinGX : Integrates tools for data reduction (SADABS), structure solution (SIR92), and visualization (ORTEP) .

- Olex2 : User-friendly interface for disorder modeling and hydrogen-bond network analysis .

How can researchers validate the antioxidant activity of this compound derivatives?

Basic Research Question

- DPPH Assay : Measure radical scavenging activity at 517 nm, using ascorbic acid as a positive control .

- FRAP Assay : Quantify reduction of Fe-TPTZ complex at 593 nm.

- Cell-Based Models : Use oxidative stress-induced cell lines (e.g., HO-treated HEK293) to assess intracellular ROS reduction via fluorescence probes (e.g., DCFH-DA) .

What strategies improve the solubility of this compound for in vitro assays?

Basic Research Question

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain biocompatibility .

- Salt Formation : React with HCl or sodium hydroxide to generate ionizable derivatives .

- Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes to enhance aqueous dispersion .

How can researchers reconcile divergent results in enzyme inhibition assays for this compound analogs?

Advanced Research Question

- Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify cross-reactivity .

- Structural Biology : Co-crystallize analogs with the target enzyme to visualize binding poses and validate docking predictions .

What are best practices for scaling up this compound synthesis without compromising purity?

Advanced Research Question

- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and design space using risk assessment tools (e.g., Ishikawa diagrams) .

- In-Process Controls (IPC) : Monitor key intermediates via UPLC-MS to detect impurities early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.